molecular formula C9H19NO B1644182 (1-Methoxy-4-methylcyclohexyl)methanamine CAS No. 326487-99-4

(1-Methoxy-4-methylcyclohexyl)methanamine

Cat. No.: B1644182
CAS No.: 326487-99-4
M. Wt: 157.25 g/mol
InChI Key: NOUGKWPQTLNKSX-UHFFFAOYSA-N
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Description

(1-Methoxy-4-methylcyclohexyl)methanamine (CAS: 326487-99-4; PubChem CID: 15495983) is a cyclohexane-based primary amine with a methoxy (-OCH₃) and methyl (-CH₃) substituent at the 1- and 4-positions, respectively. Its molecular formula is C₉H₁₉NO (MW: 157.26 g/mol), and its SMILES string is CC1CCC(CC1)(CN)OC . The compound is commercially available as a liquid at room temperature, though key physical properties like boiling point and density remain unreported . It serves as a building block in organic synthesis and pharmaceutical research, with applications in life science product development .

Properties

IUPAC Name

(1-methoxy-4-methylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUGKWPQTLNKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276025
Record name 1-Methoxy-4-methylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326487-99-4
Record name 1-Methoxy-4-methylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326487-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-methylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4-methylcyclohexyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylcyclohexanol.

    Methoxylation: The hydroxyl group of 4-methylcyclohexanol is converted to a methoxy group using methanol and an acid catalyst.

    Amination: The methoxy derivative is then subjected to amination using formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the methanamine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-Methoxy-4-methylcyclohexyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cyclohexane Derivatives

(1-Allylcyclohexyl)methanamine (41) Structure: Features an allyl (-CH₂CH=CH₂) group instead of methoxy and methyl. Synthesis: Prepared via LiAlH₄ reduction of 1-allylcyclohexanecarbonitrile . Properties: Boiling point of 37°C at 121 mbar; characterized by NMR, IR, and mass spectrometry .

1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine Structure: Contains a dimethoxyethyl (-CH₂C(OCH₃)₂) substituent. Molecular Formula: C₁₀H₂₁NO₂ (MW: 201.31 g/mol) .

Aromatic Methanamines

Bis(4-methoxyphenyl)methanamine

  • Structure : Two 4-methoxyphenyl groups attached to a central methanamine.
  • Synthesis : Commercially available; used in palladium-catalyzed annulation reactions .
  • Key Difference : Aromatic rings increase conjugation, likely altering UV-Vis absorption and electronic properties compared to the cyclohexane-based target compound .

(2,4,6-Trimethoxyphenyl)methanamine

  • Structure : Three methoxy groups on a phenyl ring.
  • Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) .
  • Key Difference : The electron-rich aromatic system may enhance electrophilic substitution reactivity, unlike the sterically hindered cyclohexane in the target compound .
Heterocyclic and Ketone Derivatives

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride Structure: Imidazole ring linked to a 3-methoxybenzyl group. Molecular Formula: C₁₂H₁₅N₃O·HCl (MW: 253.73 g/mol) .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Structure: Cyclohexanone backbone with 3-methoxyphenyl and methylamino groups. Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) . Key Difference: The ketone group reduces basicity and increases hydrogen-bond acceptor capacity compared to the primary amine in the target compound .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
(1-Methoxy-4-methylcyclohexyl)methanamine C₉H₁₉NO 157.26 Cyclohexane, -OCH₃, -CH₃ Liquid Room-temperature stable
(1-Allylcyclohexyl)methanamine C₁₀H₁₉N 153.27 Cyclohexane, -CH₂CH=CH₂ Oil BP: 37°C (121 mbar)
Bis(4-methoxyphenyl)methanamine C₁₅H₁₇NO₂ 243.30 Two 4-methoxyphenyl groups Solid/Liquid High conjugation
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Cyclohexanone, 3-methoxyphenyl Solid Ketone functionality

Biological Activity

(1-Methoxy-4-methylcyclohexyl)methanamine is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a methanamine group attached to a cyclohexane ring. Its molecular formula is C9H19NO, and it has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The methanamine group is capable of forming hydrogen bonds and electrostatic interactions with biomolecules, which can influence their functions. Furthermore, the presence of methoxy and methyl groups enhances the compound's lipophilicity and membrane permeability, potentially affecting its distribution and biological activity.

Key Mechanisms

  • Hydrogen Bonding : The methanamine group can form hydrogen bonds with various biological molecules, modulating their activity.
  • Electrostatic Interactions : These interactions can enhance binding affinity to target sites.
  • Lipophilicity Modulation : The methoxy and methyl groups increase the compound's ability to cross cellular membranes.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological effects:

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, though specific mechanisms remain under investigation.
  • Neuroprotective Potential : Similar compounds have shown neuroprotective effects in models of neuronal injury, indicating potential therapeutic applications in neurodegenerative diseases.
  • Interaction with Receptors : The compound may interact with neurotransmitter systems, influencing various signaling pathways.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study examined similar compounds for their neuroprotective effects in models of ischemic stroke. Results indicated that compounds with similar structures could reduce neuronal damage when administered post-injury .
  • Toxicity Assessments :
    • Toxicological evaluations have been conducted on related compounds, revealing moderate toxicity profiles. Such assessments are crucial for understanding the safety and efficacy of this compound in potential therapeutic contexts .
  • Pharmacological Testing :
    • Pharmacological testing has been initiated to explore the interaction of this compound with various enzymes and receptors, although comprehensive data is still pending.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
(4-Methoxycyclohexyl)methanamineLacks methyl groupPotentially lower lipophilicity
(1-Methoxy-4-methylcyclohexyl)methanolHydroxyl group instead of methanamineDifferent reactivity profile
(4-Methylcyclohexyl)methanamineLacks methoxy groupAltered interaction dynamics

This table illustrates how the presence of both methoxy and methyl groups in this compound contributes to its unique chemical behavior and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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